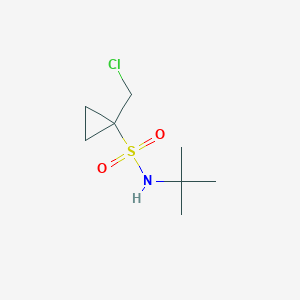

N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

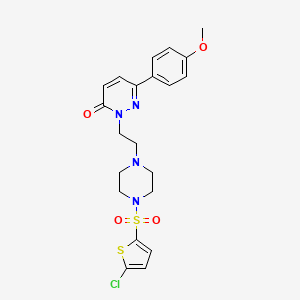

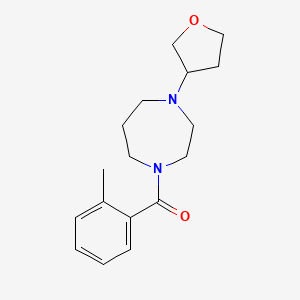

“N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide” is a chemical compound with the CAS Number: 2091598-02-4 . It has a molecular weight of 225.74 .

Molecular Structure Analysis

The molecular formula of “N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide” is C8H16ClNO2S . The exact mass is 225.059021 Da .科学的研究の応用

Synthesis and Catalytic Applications

Synthesis of Trifluoromethyl-Cyclopropanes : The synthesis of 1,1-disubstituted trifluoromethyl-cyclopropanes, which are tert-butyl bioisosteres, has been achieved using trifluoromethylalkenes and unstabilized sulfonium ylides. This method provides practical access to the cyclopropyl moiety of pharmacological interest (Cyr et al., 2019).

Catalytic Aminohydroxylation and Aziridination of Olefins : The N-chloramine salt of tert-butylsulfonamide has been identified as an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins. This compound closely resembles Chloramine-T in these catalytic reactions (Gontcharov, Liu, & Sharpless, 1999).

Novel Catalytic Synthesis Methods

Introduction of a Novel Nanosized N-sulfonated Catalyst : A new nano-sized N-sulfonic acid was developed and utilized for the promotion of the one-pot synthesis of hexahydroquinolines. This catalyst showed high yields and could be reused several times without loss of its catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016).

Stereoselective [3+2] Cycloaddition : An unprecedented [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes provides a stereoselective method for the synthesis of cyclic sulfoximines. The difluoro(phenylsulfonyl)methyl group in this reaction plays a crucial role in both facilitating the cycloaddition and being transformed or removed afterward (Ye et al., 2014).

Chemical Modification and Synthesis

Chemoselective Nitration of Aromatic Sulfonamides : A methodology for the efficient conversion of aromatic sulfonamides into mono-nitro derivatives using tert-butyl nitrite was developed. This reaction exhibits high chemoselectivity for sulfonamide functionalized aryl systems (Kilpatrick, Heller, & Arns, 2013).

N-tert-butanesulfinyl Imines for Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl aldimines and ketimines are versatile intermediates for the asymmetric synthesis of amines. These imines activate for the addition of various nucleophiles and serve as powerful chiral directing groups (Ellman, Owens, & Tang, 2002).

特性

IUPAC Name |

N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO2S/c1-7(2,3)10-13(11,12)8(6-9)4-5-8/h10H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVASIJJYWDWGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1(CC1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2643244.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-5-hydroxy-N-methylpyridine-3-carboxamide](/img/structure/B2643246.png)

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2643248.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2643252.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2643253.png)

![Methyl 3-((tert-butoxycarbonyl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate](/img/structure/B2643254.png)